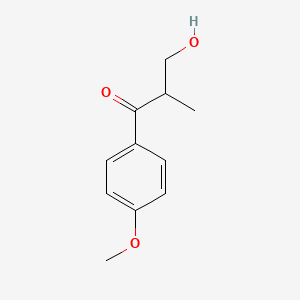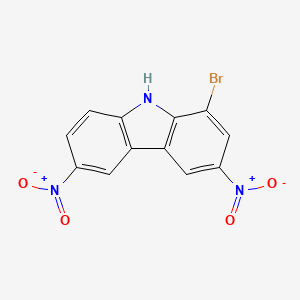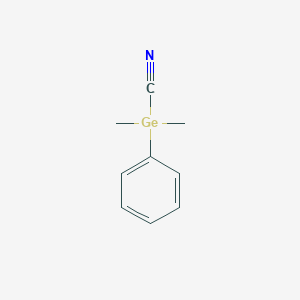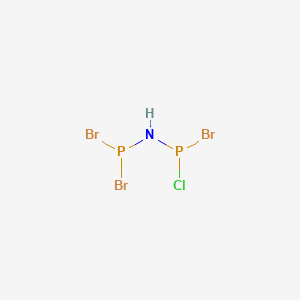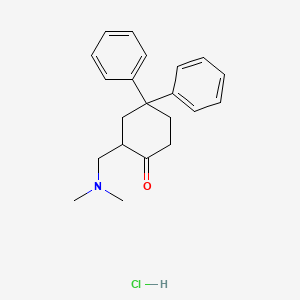![molecular formula C12H14N2O3 B14486651 N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide CAS No. 65853-80-7](/img/structure/B14486651.png)
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a formamido group attached to a phenyl ring, and an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide typically involves the reaction of 2-formamidobenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The formamido and acetamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The formamido and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including inhibition of certain enzymes and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide can be compared with other similar compounds, such as:
N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide: This compound has a methoxy group attached to the phenyl ring, which can influence its chemical and biological properties.
N-(3-(2-Formamidophenyl)-3-oxopropyl)acetamide derivatives: Various derivatives of this compound can be synthesized by modifying the formamido or acetamide groups, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of both formamido and acetamide groups, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
65853-80-7 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
N-[3-(2-formamidophenyl)-3-oxopropyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-9(16)13-7-6-12(17)10-4-2-3-5-11(10)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
QLDWOSIDMFWKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)


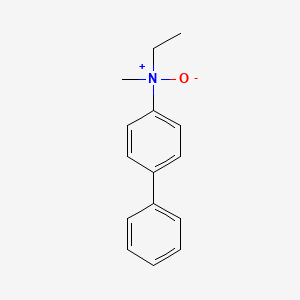
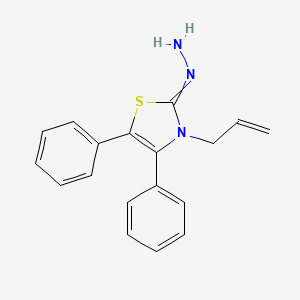
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)

